alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol
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Overview
Description
alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol: is a chemical compound known for its applications in various industries. It is characterized by its two hydroxyphenyl groups attached to an o-cresol backbone. This compound is commonly used as a monomer in the production of polymers and plastics, offering enhanced thermal stability and mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol typically involves the reaction of 1,3-di(2-hydroxy-2-propyl)benzene with phenol. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to achieve high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyphenyl groups, which are reactive sites for different chemical transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of plastics, coatings, and adhesives due to its thermal stability and mechanical strength
Mechanism of Action
The mechanism of action of alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Phenol Red: Known for its use as a pH indicator in various chemical and biological assays.
alpha-hydroxy-alpha,alpha-bis(p-hydroxyphenyl)-o-toluenesulfonic acid: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Uniqueness: alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol stands out due to its unique combination of thermal stability, mechanical strength, and antioxidant properties. These characteristics make it a versatile compound with applications across multiple fields .
Properties
CAS No. |
51728-14-4 |
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Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[bis(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C19H16O3/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)22/h1-12,19-22H |
InChI Key |
QCBIZOJTQQOZOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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